Elisabethamine

Description

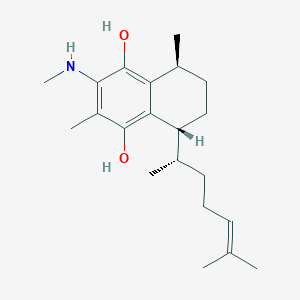

Structure

3D Structure

Properties

Molecular Formula |

C21H33NO2 |

|---|---|

Molecular Weight |

331.5 g/mol |

IUPAC Name |

(5S,8R)-2,5-dimethyl-3-(methylamino)-8-[(2S)-6-methylhept-5-en-2-yl]-5,6,7,8-tetrahydronaphthalene-1,4-diol |

InChI |

InChI=1S/C21H33NO2/c1-12(2)8-7-9-13(3)16-11-10-14(4)17-18(16)20(23)15(5)19(22-6)21(17)24/h8,13-14,16,22-24H,7,9-11H2,1-6H3/t13-,14-,16+/m0/s1 |

InChI Key |

KZZKJBOEEWEBSF-OFQRWUPVSA-N |

Isomeric SMILES |

C[C@H]1CC[C@@H](C2=C(C(=C(C(=C12)O)NC)C)O)[C@@H](C)CCC=C(C)C |

Canonical SMILES |

CC1CCC(C2=C(C(=C(C(=C12)O)NC)C)O)C(C)CCC=C(C)C |

Synonyms |

elisabethamine |

Origin of Product |

United States |

Isolation and Chromatographic Characterization Research

Methodologies for Extraction from Marine Biological Sources

Elisabethamine is produced by the Caribbean gorgonian, a type of soft coral named Pseudopterogorgia elisabethae. mdpi.comrsc.orgresearchgate.net The initial step in its isolation is the careful harvesting and processing of this marine organism. Research has shown that collection is often performed using SCUBA, with the coral being immediately flash-frozen in liquid nitrogen to preserve the chemical integrity of its metabolites. acs.org The frozen material is then typically lyophilized (freeze-dried) before extraction. acs.org

The extraction process itself is designed to efficiently remove the desired secondary metabolites from the coral tissue. Detailed chemical studies have successfully isolated this compound from a methanolic extract of Pseudopterogorgia elisabethae. researchgate.netresearchgate.net A general procedure involves solvent extraction of the dried and blended coral material. One documented method uses a mixture of ethyl acetate (B1210297) and methylene (B1212753) chloride. acs.org Following extraction, the crude extract, a complex mixture of lipids, pigments, and numerous secondary metabolites, is obtained by evaporating the solvent under reduced pressure. acs.org

To simplify this complex mixture, a liquid-liquid partitioning step is employed. The crude extract is partitioned between a nonpolar solvent, such as hexane, and a polar solvent like water. acs.org This separates the compounds based on their polarity, with diterpenes like this compound typically concentrating in the organic phase. This partitioned extract is then concentrated, yielding a residue that is ready for chromatographic purification. acs.org

Table 1: Source and Extraction Summary for this compound

| Parameter | Description | Reference |

|---|---|---|

| Biological Source | Marine Gorgonian (Pseudopterogorgia elisabethae) | mdpi.comresearchgate.net |

| Collection Method | SCUBA, followed by flash-freezing and lyophilization | acs.org |

| Initial Extraction Solvent | Methanol or a mixture of Ethyl Acetate and Methylene Chloride | researchgate.netresearchgate.netacs.org |

| Primary Separation Step | Liquid-liquid partitioning (e.g., between hexanes and water) | acs.org |

Advanced Chromatographic Separation Techniques for this compound and Related Metabolites

The crude or partitioned extract from Pseudopterogorgia elisabethae contains a diverse array of structurally similar diterpenoids and other metabolites, which necessitates the use of advanced chromatographic techniques for the successful isolation of pure this compound. researchgate.netnih.gov The separation strategy typically involves a series of chromatographic steps, progressing from low to high resolution.

Initial fractionation of the organic extract is commonly performed using silica (B1680970) gel flash chromatography. acs.org This technique separates compounds based on their polarity, with a nonpolar mobile phase like hexanes used to elute the least polar compounds first. acs.org This step serves to separate broad classes of compounds, simplifying the mixture for subsequent high-resolution purification.

High-Performance Liquid Chromatography (HPLC) is the cornerstone for purifying individual compounds from the complex fractions obtained via flash chromatography. e3s-conferences.org Given the chemical nature of diterpene alkaloids, Reversed-Phase HPLC (RP-HPLC) is a particularly effective method. americanpeptidesociety.org In RP-HPLC, a nonpolar stationary phase (like C18) is used with a polar mobile phase, and compounds are separated based on their hydrophobicity. americanpeptidesociety.org A gradient elution, where the mobile phase composition is changed over time, is often employed to effectively resolve the many different metabolites present in the extract. uomustansiriyah.edu.iq

Other advanced chromatographic methods that are instrumental in the separation of complex natural product mixtures include:

Ion-Exchange Chromatography (IEC): This technique separates molecules based on their net charge and is particularly useful for alkaloids like this compound, which can be protonated. americanpeptidesociety.org

Size-Exclusion Chromatography (SEC): SEC separates molecules based on their size and can be used to remove very large or very small impurities. americanpeptidesociety.org

Hyphenated Techniques: The coupling of chromatography with mass spectrometry (e.g., LC-MS) is crucial for identifying fractions containing the target compound and its related metabolites during the purification process. e3s-conferences.orgrasayanjournal.co.in

The gorgonian P. elisabethae is known to produce other classes of diterpenes, such as pseudopterosins, amphilectanes, and elisabethanes, which can co-extract with this compound. researchgate.net The successful isolation of this compound relies on the careful selection and optimization of these chromatographic techniques to resolve it from these closely related structures.

Table 2: Chromatographic Techniques in this compound Isolation

| Technique | Principle of Separation | Role in Isolation Workflow | Reference |

|---|---|---|---|

| Silica Gel Flash Chromatography | Adsorption (Polarity) | Initial fractionation of crude extract | acs.orgcpur.in |

| High-Performance Liquid Chromatography (HPLC) | Partition (e.g., Hydrophobicity in RP-HPLC) | High-resolution purification of target compound | e3s-conferences.orgamericanpeptidesociety.org |

| Ion-Exchange Chromatography (IEC) | Ionic Interaction (Charge) | Separation of charged molecules like alkaloids | americanpeptidesociety.orgwaters.com |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | Separation followed by mass detection | Identification of target-containing fractions | rasayanjournal.co.incpur.in |

Purity Assessment and Sample Preparation for Research Applications

Once this compound has been isolated, its structural identity and purity must be rigorously confirmed before it can be used in biological assays or other research applications. The primary methods for this are spectroscopic techniques. researchgate.netresearchgate.net

Extensive spectroscopic studies are employed to establish the chemical structure of the isolated compound. researchgate.netresearchgate.net These methods include:

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D NMR experiments (like COSY, HSQC, and HMBC) are used to determine the precise connectivity of atoms and the stereochemistry of the molecule. This provides a detailed structural fingerprint of the compound. researchgate.net

Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HR-MS) provides an accurate mass measurement, which is used to determine the elemental formula of the molecule, confirming its atomic composition. researchgate.net

The purity of the sample is assessed by the absence of extraneous signals in these spectra. Chromatographic methods, such as analytical HPLC, are also essential for purity assessment. A pure sample will ideally show a single, sharp, and symmetrical peak under various analytical conditions. waters.comedqm.eu

For research applications, proper sample preparation is critical. The purified this compound, which is typically a solid or oil, is dissolved in a suitable solvent. For NMR analysis, deuterated solvents (e.g., CDCl₃, MeOD) are used. For biological assays, the compound is often dissolved in a biocompatible solvent like dimethyl sulfoxide (B87167) (DMSO) to create a stock solution, which can then be diluted to the required concentrations for the experiments. acs.org The confirmed purity ensures that any observed biological activity can be confidently attributed to the this compound compound itself.

Structural Elucidation and Stereochemical Assignment Studies

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy was fundamental in the initial efforts to piece together the structure of elisabethamine. Both one-dimensional (1D) and two-dimensional (2D) NMR techniques were employed to determine the connectivity of atoms within the molecule.

The ¹H and ¹³C NMR spectra provided the initial framework for the proposed structure of this compound. These 1D experiments offered insights into the types of protons and carbons present in the molecule, such as the number of methyl, methylene (B1212753), and methine groups, as well as the presence of aromatic and olefinic moieties. The chemical shifts (δ) and coupling constants (J) from the ¹H NMR spectrum were used to infer the local connectivity between adjacent protons. While specific data from the original 2000 publication in Tetrahedron Letters is not fully detailed here, it was the primary source for the initial structural hypothesis. researchgate.net

To build upon the 1D NMR data, a series of 2D NMR experiments, including COSY (Correlation Spectroscopy), HMQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), were utilized. capes.gov.bracs.org These techniques were crucial in establishing the carbon skeleton and the placement of functional groups.

COSY experiments were used to identify proton-proton coupling networks, helping to piece together fragments of the molecule.

HMQC spectra correlated directly bonded proton and carbon atoms, assigning specific protons to their corresponding carbons.

HMBC spectra revealed longer-range correlations between protons and carbons (typically over two to three bonds), which was instrumental in connecting the different fragments of the molecule and in positioning key functional groups.

However, a 2011 review on marine natural product structure revisions noted that a significant number of structural misassignments stem from the interpretation of HMBC data, which can sometimes lead to incorrect bond connectivity assignments. nih.gov

One-Dimensional (1D) NMR Analysis

Mass Spectrometry (MS) in Molecular Formula Determination and Fragmentation Analysis

Mass spectrometry played a key role in determining the molecular weight and elemental composition of this compound. High-Resolution Electrospray Ionization Mass Spectrometry (HREIMS) was used to obtain an accurate mass measurement, which in turn allowed for the determination of the molecular formula. acs.org

The fragmentation pattern observed in the mass spectrum provides valuable clues about the structure of a molecule. While detailed fragmentation analysis for this compound from the original publication is not presented here, such data would have been used to support the proposed diterpene skeleton and the nature of the substituents.

X-ray Crystallography for Absolute Stereochemical Configuration

X-ray crystallography is the gold standard for the unambiguous determination of the three-dimensional structure of a molecule, including its absolute stereochemistry. researchgate.net This technique requires the formation of a high-quality single crystal of the compound, which can be challenging for many natural products.

In the case of this compound, there are no published reports of a successful single-crystal X-ray diffraction analysis. This is likely due to the inherent instability of the compound. nih.govacs.org Synthetic studies revealed that the proposed aminohydroquinone structure is prone to oxidation, making it difficult to isolate and crystallize in its native form. acs.orgnih.gov

Chiroptical Spectroscopy for Stereochemical Confirmation

Chiroptical techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are valuable for investigating the stereochemistry of chiral molecules in solution. These methods measure the differential absorption or rotation of plane-polarized light by a chiral molecule.

For this compound, specific chiroptical data has not been detailed in the available literature. While these techniques are powerful, their application often relies on empirical rules or comparison with known compounds of similar structure. nih.gov Given the questions surrounding the fundamental structure of this compound, the interpretation of any chiroptical data would be fraught with uncertainty.

Computational Chemistry Approaches for Structure Elucidation from Spectroscopic Data

In modern natural product chemistry, computational methods are increasingly used to predict spectroscopic data (such as NMR chemical shifts) for proposed structures. These predicted data can then be compared with experimental data to help validate or refute a structural hypothesis.

There are no specific reports in the literature detailing the use of computational chemistry in the initial structural elucidation of this compound. However, the challenges that arose with this molecule are a prime example of where computational approaches could have been beneficial. Comparing the experimental NMR data with calculated shifts for various possible isomers could have potentially highlighted the inconsistencies at an earlier stage.

The story of this compound's structural elucidation is a compelling case study in natural product chemistry. Synthetic work by Davies, Kerr, and their teams brought the stability of the proposed aminohydroquinone structure into question, suggesting that the originally reported compound was likely misassigned. acs.orgnih.gov As of a 2011 review, a definitive revised structure for this compound had not yet been presented in the literature, marking it as an unresolved puzzle in marine natural product chemistry. nih.gov

Synthetic Strategies and Chemical Transformations of Elisabethamine

Total Synthesis Approaches to the Elisabethamine Core Structure

The total synthesis of this compound and related compounds has been a subject of considerable research, leading to the development of innovative synthetic methodologies.

The construction of the tricyclic diterpene skeleton of this compound has been approached through various strategies, with the combined C-H activation/Cope rearrangement emerging as a particularly powerful method. lookchem.comcapes.gov.br This reaction, catalyzed by dirhodium tetraprolinate complexes, allows for the efficient formation of key carbon-carbon bonds and the establishment of multiple stereocenters in a single step. lookchem.comcapes.gov.br

An alternative approach involves the use of nickel-catalyzed asymmetric hydrovinylation of vinylarenes. nih.gov This method provides excellent stereocontrol during the installation of the chiral centers characteristic of the serrulatane and amphilectane diterpene families, to which this compound is related. nih.gov While this strategy has been successfully applied to the synthesis of related natural products like elisabethadione (B1244869) and nor-elisabethadione, its application to this compound itself is a promising area for future investigation. nih.gov

Efforts toward the synthesis of the related elisabethin A have also explored strategies such as the Claisen rearrangement of an aryl dienyl ether and cyclization under Mitsunobu conditions to construct the core ring system. acs.orgresearchgate.net These explorations, while not directly targeting this compound, contribute valuable insights into the assembly of the broader elisabethane framework. acs.orgresearchgate.net

A notable feature of the dirhodium-catalyzed C-H activation/Cope rearrangement is its enantiodivergent nature. nih.gov When a racemic mixture of a dihydronaphthalene starting material is reacted with a vinyldiazoacetate in the presence of a chiral dirhodium catalyst, such as dirhodium tetrakis((R)-(N-dodecylbenzenesulfonyl)prolinate) [Rh2(R-DOSP)4], the two enantiomers of the starting material are directed down different reaction pathways. nih.gov One enantiomer undergoes the desired C-H activation/Cope rearrangement to form the key intermediate for the synthesis of one enantiomer of the natural product, while the other enantiomer typically undergoes cyclopropanation. nih.gov This kinetic resolution allows for the selective synthesis of a specific enantiomer of the target molecule from a racemic starting material, a highly efficient strategy in asymmetric synthesis.

| Catalyst | Starting Material Enantiomer | Major Product |

| Rh₂(R-DOSP)₄ | (R)-Dihydronaphthalene | C-H Activation/Cope Rearrangement Product |

| Rh₂(R-DOSP)₄ | (S)-Dihydronaphthalene | Cyclopropanation Product |

| Rh₂(S-DOSP)₄ | (S)-Dihydronaphthalene | C-H Activation/Cope Rearrangement Product |

| Rh₂(S-DOSP)₄ | (R)-Dihydronaphthalene | Cyclopropanation Product |

This interactive table illustrates the enantiodivergent outcomes of the dirhodium-catalyzed reaction.

The combined C-H activation/Cope rearrangement is instrumental in the stereoselective generation of the three contiguous stereocenters common to many diterpenes isolated from Pseudopterogorgia elisabethae. lookchem.comcapes.gov.br The reaction proceeds with high diastereoselectivity and enantioselectivity, dictated by the chiral rhodium catalyst. capes.gov.brnih.gov Computational studies have indicated that the reaction is initiated by a hydride transfer from an allylic position of the substrate to the rhodium-bound vinylcarbenoid, followed by a rapid C-C bond formation. nih.gov The stereochemical outcome is controlled by the geometry of the transition state, which is influenced by the chiral ligands on the dirhodium catalyst. nih.gov This powerful methodology has been successfully applied to the total synthesis of several related natural products, including (-)-colombiasin A and (-)-elisapterosin B, demonstrating its utility in constructing complex molecular architectures with high stereochemical control. nih.gov

Enantiodivergent Synthetic Pathways

Chemical Modifications and Synthesis of this compound Analogues

The synthesis of analogues of this compound is crucial for exploring structure-activity relationships and developing new therapeutic agents.

Attempts to synthesize the originally proposed aminohydroquinone structure of this compound have revealed its instability, as it readily oxidizes in the presence of air to the corresponding quinone. emory.edu This reactivity has been harnessed to produce the more stable quinone form. Further derivatization has focused on the synthesis of methylated analogues. For instance, the synthesized elisabethadione has been converted to O-methylelisabethadione. emory.edu The total synthesis of O-methylelisabethadione and O-methyl-nor-elisabethadione has also been accomplished, expanding the library of available analogues. emory.edu These modifications, primarily involving methylation of the hydroquinone (B1673460) or quinone moiety, provide a means to probe the influence of the aromatic substitution pattern on biological activity.

| Parent Compound | Derivative | Modification |

| This compound (proposed) | This compound quinone | Oxidation |

| Elisabethadione | O-Methylelisabethadione | Methylation |

| Nor-elisabethadione | O-Methyl-nor-elisabethadione | Methylation |

This interactive table summarizes the key derivatization strategies for this compound and its analogues.

The structural relationship between elisabethadione and the pseudopterosins, another class of bioactive diterpenes from P. elisabethae, has spurred the synthesis of hybrid and derivative structures. Elisabethadione is considered a biosynthetic precursor to the pseudopterosin aglycones. researchgate.net Synthetic efforts have focused on the preparation of the tricyclic catechol aglycons of pseudopterosins, which can then be glycosylated to afford the natural products or their analogues. researchgate.net The synthesis of various pseudopterosin analogues with different substitution patterns on the aromatic ring and variations in the sugar moiety has been achieved. researchgate.netacs.org These studies have demonstrated that anti-inflammatory activity is retained across a range of structural modifications, highlighting the potential of the elisabethane and amphilectane skeletons as scaffolds for drug discovery. researchgate.net

Derivatization Strategies for Structural Diversity

Biomimetic Synthetic Research for this compound-Related Scaffolds

The complex architecture of this compound and related marine natural products has spurred research into efficient synthetic strategies. While a direct biomimetic synthesis of this compound has not been extensively documented, significant progress has been made in the synthesis of closely related molecular scaffolds, providing insight into potential biomimetic pathways.

A key strategy in the synthesis of this compound-related compounds, such as (+)-elisabethadione, involves an enantiodivergent C−H activation/Cope rearrangement. acs.org This powerful reaction serves as the cornerstone for establishing the three common stereogenic centers found within this class of molecules. acs.org In this approach, a dihydronaphthalene precursor undergoes a rhodium-catalyzed C-H activation followed by a Cope rearrangement to construct the core structure. acs.org

Further research has led to more efficient synthetic routes for related scaffolds. For instance, an alternative synthesis for (+)-O-methylelisabethadione was developed utilizing intermediates from the synthesis of other natural products like colombiasin A and elisapterosin B. acs.org This route begins with an aldehyde that, through a Wittig reaction, is converted into an alkene. acs.org Subsequent treatment of a related alkene intermediate with tetrabutylammonium (B224687) fluoride (B91410) (TBAF) in an open-air flask at 0 °C for a short period efficiently yields (+)-O-methylelisabethadione. acs.org During this transformation, the solution undergoes a series of color changes from colorless to yellow, then red, and finally light orange. acs.org

These synthetic explorations, while not explicitly mimicking a known biological pathway, provide a foundation for understanding the types of chemical transformations that could lead to the formation of the this compound scaffold in nature. The development of C-H activation and rearrangement strategies showcases a synthetic efficiency that may parallel biosynthetic logic.

Stability Studies of this compound and its Aminohydroquinone Precursors

A critical aspect that has emerged from the synthetic efforts toward this compound is the inherent instability of its proposed structure and its precursors. This compound was initially proposed to be an aminohydroquinone. emory.eduacs.org However, attempts to synthesize this aminohydroquinone structure have consistently revealed its instability in the presence of air. emory.eduacs.orgnih.gov

Laboratory studies have shown that the aminohydroquinone core is readily oxidized to the corresponding quinone. emory.eduacs.orgnih.gov This high susceptibility to oxidation has posed significant challenges for its total synthesis and has led to questions regarding the correctness of the originally assigned structure of the natural product. emory.edu The considerable differences between the spectroscopic data of synthetic samples and the isolated natural product have fueled the hypothesis that the natural material's structure may have been misassigned or the initial spectral data were inaccurate. emory.eduacs.org

Biosynthetic Pathway Investigations of Elisabethamine

Precursor Incorporation Studies in Pseudopterogorgia elisabethae

The initial steps in unraveling the biosynthetic route to elisabethamine involved precursor incorporation studies. These experiments are designed to identify the fundamental building blocks that the organism utilizes to construct the complex molecular architecture of the target natural product.

The carbon skeleton of this compound suggests a terpenoid origin. nih.govmdpi.com Scientific studies have confirmed that the universal C20 diterpene precursor, geranylgeranyl diphosphate (B83284) (GGPP), is the starting point for the biosynthesis of the this compound backbone. nih.govechelon-inc.comresearchgate.net In a key experiment, a cell-free extract from P. elisabethae was incubated with radiolabeled tritium (B154650) (³H)-geranylgeranyl diphosphate. researchgate.net This led to a radioactivity-guided isolation and identification of elisabethatriene (B1243429), the first committed bicyclic intermediate in the pathway. researchgate.netnih.govnih.gov The successful conversion of labeled GGPP into elisabethatriene provided direct evidence that GGPP is the primary precursor for this family of diterpenes. nih.govnih.gov

Enzymatic Catalysis in the Biosynthesis of this compound

Following the identification of the precursor, research shifted towards the enzymes that catalyze the transformation of the linear GGPP molecule into the complex cyclic structure of this compound.

The pivotal enzyme in the initial phase of biosynthesis is elisabethatriene synthase. wikipedia.org This enzyme is responsible for the cyclization of geranylgeranyl diphosphate to form the specific bicyclic olefin, elisabethatriene. nih.gov It was the first terpene cyclase to be purified to homogeneity from any marine source. nih.gov

Elisabethatriene synthase was purified approximately 15,000-fold from a soluble protein preparation of P. elisabethae. nih.gov The enzyme is classified as a diterpene cyclase and functions as a diphosphate-lyase. nih.govwikipedia.org Characterization studies revealed that the enzyme requires a divalent metal cation for its activity, with Mg²⁺ being the most effective cofactor, though Mn²⁺ can also be used less efficiently. wikipedia.orggenome.jp

Kinetic analysis of the purified elisabethatriene synthase demonstrated its high affinity and specificity for its natural substrate, GGPP. The enzyme also showed an ability to convert C15 (farnesyl diphosphate) and C10 (geranyl diphosphate) isoprenoid analogues, although with decreased specificity and increased product diversity. nih.govgenome.jp The kinetic parameters are comparable to those of diterpene cyclases found in terrestrial plants. nih.gov

Table 1: Kinetic Properties of Elisabethatriene Synthase with Isoprenoid Substrates

| Substrate | Carbon Chain Length | Km (μM) | Vmax (nM/s) | kcat/Km (M-1s-1) |

|---|---|---|---|---|

| Geranylgeranyl Diphosphate (GGPP) | C20 | 2.3 | 34000 | 1.8 x 10-10 |

| Farnesyl Diphosphate (FPP) | C15 | - | - | - |

| Geranyl Diphosphate (GPP) | C10 | - | - | - |

Genetic and Molecular Approaches to Biosynthetic Gene Clusters

Modern genomic and molecular techniques have enabled the investigation of the genetic blueprints for natural product biosynthesis. In many organisms, the genes encoding the enzymes for a specific metabolic pathway are located together on the chromosome in a functional unit known as a biosynthetic gene cluster (BGC). nih.govnih.govplos.org

Recent research has moved towards identifying the BGC responsible for the production of this compound and related pseudopterosins. acs.org Next-generation sequencing of octocoral genomes and transcriptomes has revealed that the genes for terpenoid synthesis, including elisabethatriene synthase, are encoded within the animal's genome, challenging earlier hypotheses of purely symbiotic production. acs.org In the coral Hydrolithon coerulea, a related species, the elisabethatriene synthase gene was found to be co-localized with a cytochrome P450 gene, which is proposed to be an elisabethatriene oxidase. acs.org This co-localization is a strong indicator of a BGC. Phylogenetic analyses have identified similar conserved P450 genes in all coral species known to contain an elisabethatriene synthase gene, including P. elisabethae, suggesting a conserved BGC structure for the subsequent oxidative steps in the pathway. acs.org

Elucidation of the Nitrogenous Moiety Incorporation Mechanism

A key structural feature of this compound is its methylamino group, which classifies it as a diterpenoid alkaloid. nih.govmdpi.com The incorporation of this nitrogen-containing functional group is a critical step in its biosynthesis. However, despite the progress in understanding the formation of the carbon skeleton, the precise mechanism for the introduction of the nitrogenous moiety remains unclear. nih.gov In many biosynthetic pathways, nitrogen is introduced late in the sequence via a transamination reaction, but the specific enzymes and nitrogen donors for this compound biosynthesis have not yet been identified. nih.gov

Role of Symbiotic Microorganisms in this compound Production

The production of secondary metabolites in marine invertebrates like gorgonian corals is often a complex interplay between the host and its associated microbial symbionts. For years, the origin of the pseudopterosins, which share the elisabethatriene precursor with this compound, was attributed to the coral's symbiotic dinoflagellates of the genus Symbiodinium. nih.gov Studies reported the isolation of pseudopterosins from purified symbionts and showed that these isolated symbionts could biosynthesize elisabethatriene and pseudopterosins from labeled precursors. nih.gov

Mechanistic Biological Activity Research Excluding Clinical Studies

In Vitro Cytotoxicity Research on Cancer Cell Lines

Elisabethamine, a diterpenoid alkaloid isolated from the gorgonian Pseudopterogorgia elisabethae, has been the subject of in vitro research to determine its cytotoxic and antiproliferative capabilities against human cancer cell lines. nih.govacs.orgscribd.com Initial studies demonstrated that this compound exhibits modest to significant cytotoxic effects, warranting its investigation as a potential lead for antitumor agents. scribd.comnih.govdntb.gov.ua

Specific research has quantified its activity against selected cell lines. In one key study, this compound was shown to have a significant inhibitory effect on the proliferation of human prostate carcinoma cells (LNCaP) and human lung carcinoma cells (Calu-1). nih.govresearchgate.net The potency of this cytotoxic effect was determined by calculating the half-maximal inhibitory concentration (IC₅₀), which represents the concentration of a substance needed to inhibit a biological process by half. The IC₅₀ values for this compound were reported as 10.35 µg/mL against the LNCaP cell line and 20 µg/mL against the Calu-1 cell line. nih.govresearchgate.net

Table 1: In Vitro Cytotoxicity of this compound Against Human Cancer Cell Lines

| Cell Line | Cancer Type | IC₅₀ (µg/mL) | Reference |

|---|---|---|---|

| LNCaP | Prostate Carcinoma | 10.35 | nih.gov, researchgate.net |

| Calu-1 | Lung Carcinoma | 20 | nih.gov, researchgate.net |

These findings identify this compound as a compound with notable antiproliferative activity against specific cancer types in a laboratory setting.

Pharmacological Mechanism of Action Studies in In Vitro and Non-Human In Vivo Models

There is currently no scientific literature available that specifically investigates the anti-inflammatory mechanism of action or the eicosanoid release-inhibiting properties of this compound. While other metabolites isolated from Pseudopterogorgia elisabethae, such as pseudopterosins, are well-documented as potent anti-inflammatory agents that inhibit phospholipase A₂ and subsequent eicosanoid release, these specific mechanistic studies have not been performed on this compound itself. scribd.comresearchgate.netupeikerrlab.ca

Specific research into the analgesic mechanism of this compound has not been reported in the peer-reviewed literature. The analgesic properties described for extracts of Pseudopterogorgia elisabethae have been attributed to the co-occurring pseudopterosin family of compounds. researchgate.net

There is no available research data to suggest that this compound's mechanism of action involves microtubule stabilization. This mode of action, characteristic of compounds like paclitaxel, has been identified in other marine-derived diterpenes, such as eleutherobin (B1238929) and sarcodictyins, but has not been associated with this compound in any published studies. nih.govmdpi.com

Analgesic Mechanism Research

Antimicrobial Activity Research of this compound and its Derivatives

There are no specific studies in the existing scientific literature that have evaluated the antimicrobial activity of this compound or its direct derivatives. While various compounds isolated from Pseudopterogorgia elisabethae and their synthetic derivatives have demonstrated antimicrobial properties, particularly against Gram-positive bacteria and Mycobacterium tuberculosis, these investigations did not include this compound. nih.govresearchgate.netwikidata.org

Antiviral Potential and In Silico Molecular Docking Studies

In the search for novel antiviral agents, natural products from marine organisms are a significant area of interest. This compound was identified as one of 165 compounds from Antillogorgia elisabethae to be evaluated for its potential to inhibit key proteins of the SARS-CoV-2 virus through computational methods. mdpi.comresearchgate.net

A comprehensive in silico study utilized molecular docking to predict the binding affinity of these natural products against three crucial viral non-structural proteins: the nsp16–nsp10 methyltransferase complex, the nsp13 helicase, and the nsp14 exonuclease. mdpi.comresearchgate.net The study employed AutoDock Vina to calculate the binding energies, which indicate the strength of the interaction between a ligand (like this compound) and its protein target. A more negative score suggests a stronger binding affinity. mdpi.com

While the study highlighted five other compounds as the most promising candidates based on their strong binding affinities, the specific docking scores for this compound against the SARS-CoV-2 proteins were not detailed among the top results. The investigation categorized the binding affinities, and the majority of the 165 compounds were classified in lower to moderate binding categories. mdpi.com

Table 1: Summary of In Silico Docking Study of A. elisabethae Compounds Against SARS-CoV-2 Targets

| Compound | Target Protein(s) | Binding Affinity (kcal/mol) | Status |

|---|---|---|---|

| This compound | nsp10, nsp13, nsp14 | Data Not Specified in Top Results | Screened |

| Elisapterosin A | nsp10, nsp13, nsp14 | -10.7 | Top Candidate mdpi.comresearchgate.net |

| Pseudopterosin A | nsp10, nsp13, nsp14 | -8.0 | Top Candidate mdpi.comresearchgate.net |

| Seco-pseudopterosin A | nsp10, nsp13, nsp14 | -7.2 | Top Candidate mdpi.comresearchgate.net |

| Elisabatin A | nsp10, nsp13, nsp14 | -7.0 | Top Candidate mdpi.comresearchgate.net |

| Sandresolide B | nsp10, nsp13, nsp14 | -6.2 | Top Candidate mdpi.comresearchgate.net |

This interactive table summarizes the findings from the molecular docking study. Note that specific binding data for this compound was not prominently reported.

Identification of Molecular Targets through Biochemical and Cell-Based Assays

The primary biological activity reported for this compound stems from cell-based cytotoxicity assays. These assays are fundamental tools in drug discovery to determine a compound's effect on cell viability and proliferation. pherobase.comnih.gov

This compound demonstrated modest cytotoxic effects against two human cancer cell lines in in vitro studies. mdpi.comnih.gov The half-maximal inhibitory concentration (IC₅₀), which represents the concentration of a substance needed to inhibit a biological process by 50%, was determined for each cell line.

Table 2: Cytotoxicity of this compound in Human Cancer Cell Lines

| Cell Line | Cancer Type | IC₅₀ (µg/mL) |

|---|---|---|

| LNCaP | Prostate Cancer | 10.35 mdpi.comnih.gov |

| Calu-3 | Lung Cancer | 20 mdpi.comnih.gov |

This interactive table presents the reported IC₅₀ values for this compound.

While these findings confirm that this compound can inhibit cell growth, the specific molecular target or the mechanism of action responsible for this cytotoxicity has not yet been elucidated. researchgate.net For context, other diterpenes isolated from the same family of marine organisms, such as eleutherobin, are known to exert their cytotoxic effects by interacting with tubulin and stabilizing microtubules. mdpi.comnih.gov However, it remains unknown if this compound shares this or any other mechanism with its chemical relatives. The identification of its direct molecular target would require further investigation using techniques such as affinity chromatography, cellular thermal shift assays (CETSA), or proteomic profiling.

Structure-Activity Relationship (SAR) Studies for Biological Effects (non-therapeutic application focus)

Structure-activity relationship (SAR) studies are essential for understanding how the chemical structure of a compound influences its biological activity. Such studies typically involve synthesizing and testing a series of analogues to identify key functional groups and structural motifs required for the observed effect.

Currently, there is a lack of published SAR studies focusing specifically on this compound. This compound is characterized by a serrulatane diterpene core and a methyl amino functional group, which distinguishes it from other compounds isolated from A. elisabethae, such as the pseudopterosins (which are glycosides) or pseudopteroxazole (B1238132) (which contains a benzoxazole (B165842) ring). mdpi.comresearchgate.net

General SAR studies on related compounds from the same organism have shown that structural modifications can significantly impact biological effects. For instance, in the pseudopterosin family, the type of sugar and its attachment point on the diterpene skeleton are known to affect their anti-inflammatory activity. researchgate.net For other nitrogen-containing diterpenes, alterations to side chains have been shown to influence antiviral efficacy. These examples underscore the principle that specific structural features govern biological function, but a direct SAR analysis for this compound, which would clarify the role of its unique methyl amino group and serrulatane framework in its observed cytotoxicity, has not been performed.

Advanced Analytical Methodologies for Elisabethamine Research

High-Resolution Mass Spectrometry (HRMS) for Metabolite Profiling

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the study of Elisabethamine, providing highly accurate mass measurements that are fundamental to determining its elemental composition. This capability is crucial not only for identifying the parent compound but also for profiling its metabolites in complex biological systems. mdpi.compeerj.com Techniques like Ultra-High Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (UHPLC-QToF-MS) combine the separation power of chromatography with the precision of HRMS, enabling the detection and tentative identification of novel compounds even without a reference standard. peerj.comtandfonline.com

In a typical metabolomics workflow, a biological sample suspected of containing this compound and its metabolites is extracted and analyzed by LC-HRMS. The instrument measures the mass-to-charge ratio (m/z) of ions to within a few parts per million (ppm), allowing for the generation of a unique elemental formula. By comparing the HRMS data of control samples versus those exposed to this compound, researchers can pinpoint potential metabolites through mass differences corresponding to common biotransformation reactions like hydroxylation, demethylation, or glucuronidation.

Table 1: Illustrative HRMS Data for Putative this compound Metabolites

This interactive table displays hypothetical high-resolution mass spectrometry data for this compound and its potential metabolites. The high precision of the observed mass allows for the confident assignment of an elemental formula.

| Analyte | Assumed Formula | Calculated Mass (m/z) [M+H]⁺ | Observed Mass (m/z) [M+H]⁺ | Mass Error (ppm) | Proposed Biotransformation |

| This compound | C₂₅H₃₀N₄O₂ | 419.2441 | 419.2445 | +0.95 | Parent Compound |

| Metabolite A | C₂₅H₃₀N₄O₃ | 435.2390 | 435.2398 | +1.84 | Hydroxylation |

| Metabolite B | C₂₄H₂₈N₄O₂ | 405.2285 | 405.2281 | -0.99 | Demethylation |

| Metabolite C | C₂₅H₂₈N₄O₂ | 417.2285 | 417.2290 | +1.20 | Dehydrogenation |

This data is illustrative and serves to demonstrate the application of the technique.

Advanced NMR Techniques for Complex Mixture Analysis and Conformation Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is unparalleled in its ability to provide detailed structural information at the atomic level. frontiersin.org For a complex molecule like this compound, a suite of advanced 1D and 2D NMR experiments is required for complete structural elucidation and conformational analysis.

When analyzing complex mixtures, such as crude extracts from a marine source, techniques like 2D TOCSY (Total Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) are invaluable. acs.org A TOCSY experiment reveals systems of spin-coupled protons, helping to identify individual amino acid residues or other structural fragments within the this compound molecule. HMBC provides correlations between protons and carbons that are separated by two or three bonds, which is critical for assembling the various fragments into a complete carbon skeleton. sigmaaldrich.com

To understand the three-dimensional shape and relative stereochemistry of this compound, Nuclear Overhauser Effect (NOE) based experiments are employed. longdom.org Techniques like NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy) detect protons that are close in space, typically within 5 Ångströms (Å). nih.govcore.ac.uk These through-space correlations provide crucial distance restraints that, when used in conjunction with computational modeling, can define the molecule's conformation in solution. mdpi.com This is particularly important as the 3D structure of this compound is directly linked to its biological activity.

Table 2: Hypothetical ¹³C and ¹H NMR Data for a Key Structural Fragment of this compound

This table presents plausible NMR chemical shift data for a representative fragment of the this compound structure, as would be determined from a combination of 1D and 2D NMR experiments.

| Position | ¹³C Chemical Shift (ppm) | ¹H Chemical Shift (ppm) (J in Hz) | Key HMBC Correlations (¹H → ¹³C) | Key COSY Correlations (¹H ↔ ¹H) |

| C-1 | 172.5 | - | H-2, H-3 | - |

| C-2 | 55.8 | 4.1 (t, 7.1) | C-1, C-3, C-4 | H-3 |

| C-3 | 34.2 | 2.2 (m) | C-1, C-2, C-4, C-5 | H-2, H-4 |

| C-4 | 29.7 | 1.9 (m) | C-2, C-3, C-5 | H-3, H-5 |

| C-5 | 135.1 | 5.8 (d, 8.5) | C-3, C-4, C-7 | H-4 |

This data is illustrative and serves to demonstrate the application of the technique.

Chromatographic-Mass Spectrometric (LC-MS/GC-MS) Coupling for Identification and Quantification

The coupling of a separation technique like liquid chromatography (LC) or gas chromatography (GC) with a mass spectrometer (MS) creates a powerful tool for both identifying and quantifying this compound in various samples. creative-biostructure.comamazonaws.com Given the likely polar and non-volatile nature of a complex alkaloid like this compound, LC-MS is generally the preferred method. mdpi.comspringernature.com

For quantitative analysis, a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is often used. nih.govacs.org This highly selective and sensitive technique involves isolating a specific precursor ion (the [M+H]⁺ of this compound) and then fragmenting it to produce characteristic product ions. The instrument then monitors one or more of these specific precursor-to-product ion transitions. This process provides excellent specificity, minimizing interference from other compounds in the matrix and allowing for accurate quantification even at very low concentrations. nih.gov

While less common for large alkaloids, GC-MS can be used if this compound or its fragments are volatile or can be made volatile through a chemical derivatization process. tandfonline.comnotulaebotanicae.roscielo.br GC-MS offers high chromatographic resolution and benefits from extensive, standardized electron-impact (EI) mass spectral libraries for identification. scielo.br

Table 3: Example LC-MS/MS Parameters for this compound Quantification

This interactive table outlines typical parameters for a quantitative LC-MS/MS method using Multiple Reaction Monitoring (MRM).

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |

| This compound Quantifier | 419.2 | 210.1 | 150 | 25 |

| This compound Qualifier | 419.2 | 158.2 | 150 | 35 |

| Internal Standard | 423.2 | 214.1 | 150 | 25 |

This data is illustrative and serves to demonstrate the application of the technique.

Development of Standardized Analytical Protocols for Research Purity and Identity

The development of standardized protocols is essential to ensure the quality, consistency, and comparability of research on this compound. frontiersin.org A well-characterized reference standard is the cornerstone of any research program, and its purity and identity must be rigorously established and documented in a Certificate of Analysis (CoA). sigmaaldrich.com

The identity of the reference standard is unequivocally confirmed using a combination of HRMS and NMR, as detailed in the sections above. Purity assessment, however, requires a different set of methodologies. Quantitative NMR (qNMR) has emerged as a primary method for accurately determining the purity of reference standards without the need for a specific standard of the same compound. bruker.combipm.orgacanthusresearch.combwise.kr By using a certified internal standard of high purity, the absolute amount of this compound in a sample can be directly calculated from the integral ratios of their respective NMR signals. acanthusresearch.com

Chromatographic methods, such as HPLC with a universal detector (e.g., UV or Charged Aerosol Detector), are also used to assess purity by detecting and quantifying any potential impurities. The final assigned purity value is often determined using a mass balance approach, which subtracts the amounts of water, residual solvents, and inorganic impurities from 100%. sigmaaldrich.combwise.kr These standardized protocols ensure that researchers worldwide are working with a consistent and well-defined material, which is critical for producing reliable and reproducible scientific results. nih.gov

Table 4: Key Parameters for a Standardized Certificate of Analysis (CoA) for this compound

This table summarizes the essential tests and methods required for the comprehensive characterization of an this compound research standard.

| Parameter | Method | Acceptance Criteria | Purpose |

| Identity | ¹H-NMR, ¹³C-NMR, HRMS | Spectrum conforms to reference | Confirms chemical structure |

| Purity (Assay) | qNMR | ≥ 98.0% | Determines absolute purity |

| Chromatographic Purity | HPLC-UV (254 nm) | ≥ 99.0% (area %) | Detects organic impurities |

| Water Content | Karl Fischer Titration | ≤ 1.0% | Quantifies water content |

| Residual Solvents | GC-HS/MS | Per USP <467> | Quantifies volatile organic impurities |

| Inorganic Content | Residue on Ignition | ≤ 0.1% | Measures non-volatile inorganic impurities |

This data is illustrative and serves to demonstrate the application of the technique.

Future Research Directions and Theoretical Perspectives

Integrated Omics Approaches for Comprehensive Biosynthetic Pathway Elucidation

The biosynthetic pathway of elisabethamine, believed to be related to that of the well-studied pseudopterosins, remains to be fully elucidated. The early stages are thought to involve the cyclization of geranylgeranyl diphosphate (B83284) to elisabethatriene (B1243429), followed by aromatization to erogorgiaene. mednexus.orgmdpi.com However, the precise enzymatic steps leading to the aminated and hydroxylated final structure are not yet known.

Future research will likely leverage integrated "omics" technologies to unravel this complex pathway. nih.govumassd.edu These approaches combine genomics, transcriptomics, proteomics, and metabolomics to create a comprehensive picture of the biological processes at play.

Genomics and Transcriptomics: By sequencing the genome and transcriptome of Pseudopterogorgia elisabethae and its symbiotic dinoflagellate, Symbiodinium sp., researchers can identify biosynthetic gene clusters (BGCs) that are activated under conditions of this compound production. nih.govumassd.edu Co-expression analysis can link genes to specific metabolic outputs, providing clues to the enzymes involved in the pathway. umassd.edu

Proteomics and Metabolomics: Proteomic analysis can identify the enzymes present during biosynthesis, while metabolomics can track the formation of intermediates and the final product. nih.gov Chemoproteomics, using activity-based probes, could be particularly valuable for identifying the specific enzymes that interact with biosynthetic precursors. mdpi.com

Integrated Analysis: The true power of these techniques lies in their integration. umassd.edupnas.org By correlating gene expression data with protein and metabolite profiles, a much clearer and more detailed map of the biosynthetic pathway can be constructed. This integrated approach has proven successful in elucidating the biosynthetic pathways of other complex plant and microbial natural products. umassd.edudntb.gov.ua

Novel Synthetic Methodologies for Accessing Structurally Diverse this compound Analogues

The total synthesis of this compound has been hampered by the instability of its proposed aminohydroquinone structure, which readily oxidizes. nih.govnih.gov This challenge, however, opens the door for the application of novel synthetic methodologies to create a library of more stable and potentially more potent analogues.

One promising strategy is diverted total synthesis . pnas.org This approach involves synthesizing a common intermediate that can then be "diverted" down multiple synthetic routes to produce a range of structurally diverse analogues. mdpi.compnas.org This is particularly useful for complex natural products where derivatization of the final product is difficult. pnas.org

Future synthetic efforts could focus on:

Development of Stable Analogue Scaffolds: Instead of targeting the unstable aminohydroquinone, synthetic chemists can design and create related scaffolds, such as the corresponding quinone or O-methylated derivatives, which have been shown to be more stable. nih.gov

Modern Cross-Coupling and C-H Activation Reactions: Advanced synthetic methods, such as palladium-catalyzed cross-coupling and C-H activation/functionalization reactions, can be employed to efficiently construct the core structure and introduce a wide variety of functional groups. nih.gov These methods offer a high degree of control and can be used to generate novel analogues that are not accessible through traditional synthetic routes.

Combinatorial and Parallel Synthesis: By combining a divergent synthetic strategy with combinatorial or parallel synthesis techniques, a large library of this compound analogues could be rapidly produced for biological screening.

Computational Chemistry and Molecular Dynamics Simulations for Mechanistic Insights

Computational chemistry and molecular dynamics (MD) simulations are powerful tools for understanding the interactions of small molecules with biological targets at the atomic level. While specific computational studies on this compound are limited, research on the related pseudopterosins provides a framework for future investigations.

Molecular Docking: Docking studies can predict the binding poses of this compound and its analogues within the active sites of potential protein targets, such as protein kinases. nih.govajol.infonih.gov This can help to explain its observed biological activities and guide the design of more potent inhibitors.

Molecular Dynamics Simulations: MD simulations can provide insights into the dynamic behavior of the ligand-protein complex over time, revealing key interactions and conformational changes that are crucial for binding. dntb.gov.uaipfdd.deplos.org These simulations can help to refine the binding models generated by docking and provide a more accurate picture of the binding mechanism.

ADMET Prediction: In silico tools can be used to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of this compound analogues, helping to prioritize compounds for further development. ajol.infoplos.org

An in silico investigation of natural products from Antillogorgia elisabethae (a synonym for Pseudopterogorgia elisabethae) has already demonstrated the potential of these computational approaches for identifying promising antiviral candidates against SARS-CoV-2 targets. plos.org Similar studies focused on this compound and its potential anticancer targets would be highly valuable.

Exploration of Ecological Roles of this compound in the Marine Environment

The production of a diverse array of secondary metabolites by gorgonian corals is thought to be a defense mechanism against predation, fouling, and competition. uchicago.eduijpras.com The pseudopterosins, for example, have been shown to possess antifouling and antimicrobial properties. semanticscholar.org

Given its structural similarity to other diterpenes produced by P. elisabethae, it is likely that this compound plays a similar ecological role. Future research in this area could involve:

Antifouling Assays: Testing the ability of this compound to inhibit the settlement and growth of common marine fouling organisms, such as bacteria, algae, and invertebrate larvae.

Antimicrobial Assays: Screening this compound against a panel of marine bacteria and fungi to determine its antimicrobial spectrum.

Feeding Deterrent Studies: Investigating whether this compound deters feeding by common coral predators.

Understanding the ecological function of this compound will not only provide insights into the chemical ecology of gorgonian corals but may also lead to the development of new environmentally friendly antifouling agents.

Development of Advanced Analytical Platforms for Natural Product Discovery

The discovery of novel marine natural products like this compound relies on the continuous development of advanced analytical techniques that can rapidly identify and characterize compounds from complex mixtures. nih.govacs.org

Future natural product discovery efforts will benefit from the application of:

Hyphenated Chromatographic and Spectroscopic Techniques: The combination of ultra-high-performance liquid chromatography (UPLC) with high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy is a powerful tool for the rapid dereplication (identification of known compounds) and structure elucidation of novel natural products. acs.orgcam.ac.uk

Molecular Networking: This computational approach organizes MS/MS data to visualize the chemical space of a sample, allowing for the rapid identification of related compounds and the targeted isolation of novel structures. nih.gov

Imaging Mass Spectrometry: Techniques like MALDI imaging can be used to map the spatial distribution of natural products within the source organism, providing insights into their biosynthesis and ecological roles.

By embracing these advanced analytical platforms, researchers can accelerate the discovery of new this compound-like compounds and other novel marine natural products with therapeutic potential.

Q & A

Basic: What methodological approaches are recommended for establishing the structural identity of Elisabethamine in natural product research?

Answer:

To confirm this compound’s structure, researchers should:

- Compare synthetic and natural samples via NMR (¹H, ¹³C), high-resolution mass spectrometry (HRMS), and X-ray crystallography. For example, synthetic attempts revealed discrepancies in spectral data between the proposed aminohydroquinone structure and its oxidized quinone form .

- Use total synthesis as a validation tool. The C-H activation/Cope rearrangement strategy (employed for related compounds like O-methylelisabethadione) can guide stereochemical assignments .

- Cross-validate with isolation studies of Pseudopterogorgia elisabethae, noting oxidation-prone intermediates .

Basic: How can researchers assess the stability of this compound during isolation and storage?

Answer:

- Monitor degradation pathways under controlled conditions (e.g., exposure to air, light, temperature). This compound’s aminohydroquinone structure oxidizes readily to quinones, necessitating inert-atmosphere techniques (argon/glovebox) for handling .

- Use spectroscopic tracking (UV-Vis, NMR) to quantify oxidation rates and identify degradation products .

- Document purity via HPLC coupled with photodiode array detectors to detect impurities arising from instability .

Advanced: How should researchers resolve contradictions between synthetic and naturally isolated this compound spectral data?

Answer:

- Re-examine isolation protocols : Natural samples may contain co-eluting analogs (e.g., O-methylelisabethadione) that skew data. Repetitive chromatography with orthogonal phases (normal vs. reverse-phase) can isolate pure fractions .

- Replicate synthesis with rigorous spectroscopic benchmarking. Synthetic samples of (+)-elisabethadione were validated structurally, highlighting potential misassignments in natural product databases .

- Apply computational NMR prediction tools (e.g., DFT-based chemical shift calculations) to test alternative structural hypotheses .

Advanced: What experimental designs are optimal for confirming this compound’s proposed aminohydroquinone structure amid its instability?

Answer:

- Stabilize the reactive core : Conduct reactions under reducing conditions (e.g., ascorbic acid additives) or use protecting groups for the aminohydroquinone moiety during synthesis .

- Leverage cryogenic techniques : Collect NMR data at low temperatures (-40°C) to slow oxidation and capture transient intermediates .

- Correlate redox behavior with bioactivity : Test stabilized analogs in bioassays to determine if the quinone form retains biological relevance .

Advanced: How can researchers address reproducibility challenges in this compound’s total synthesis?

Answer:

- Standardize reaction conditions : Document catalyst loading, solvent purity, and reaction times meticulously. For example, the C-H activation step in related syntheses requires precise palladium catalyst ratios .

- Validate intermediates : Characterize all synthetic intermediates with HRMS and 2D NMR (COSY, HSQC) to ensure stereochemical fidelity .

- Share protocols via open repositories : Publish detailed procedures in supplemental materials, including failed attempts (e.g., air-sensitive steps) to guide replication .

Advanced: What strategies are effective for analyzing this compound’s oxidation mechanisms?

Answer:

- Kinetic isotope effects (KIE) : Use deuterated solvents or substrates to probe rate-determining steps in oxidation pathways .

- Electrochemical profiling : Cyclic voltammetry can quantify redox potentials, identifying stable oxidation states .

- Trapping experiments : Add radical scavengers (e.g., TEMPO) to detect transient radical intermediates during quinone formation .

Basic: What are the key analytical techniques for characterizing this compound derivatives?

Answer:

- Multidimensional NMR : Assign stereochemistry via NOESY/ROESY correlations, critical for distinguishing diastereomers .

- Chiral HPLC : Resolve enantiomers using chiral stationary phases (e.g., cellulose-based columns) .

- X-ray crystallography : Confirm absolute configuration, especially for novel analogs .

Advanced: How can researchers design experiments to validate this compound’s bioactivity while accounting for structural instability?

Answer:

- Use stabilized analogs : Test methylated or acetylated derivatives to mimic the native structure while preventing oxidation .

- Correlate bioactivity with redox state : Compare bioassay results for the aminohydroquinone and quinone forms to identify the active species .

- Include time-course studies : Monitor bioactivity decay over time to assess the impact of degradation .

Advanced: What computational methods aid in resolving this compound’s structural ambiguities?

Answer:

- DFT-based NMR prediction : Compare experimental and calculated chemical shifts to test structural hypotheses (e.g., quinone vs. hydroquinone forms) .

- Molecular dynamics simulations : Model oxidation pathways to identify thermodynamically favored products .

- Docking studies : Predict binding modes of stable analogs to biological targets, guiding structure-activity relationship (SAR) studies .

Advanced: How should researchers navigate contradictory literature on this compound’s structural assignments?

Answer:

- Conduct meta-analyses : Compile spectral data from multiple studies to identify systematic errors (e.g., solvent effects on NMR shifts) .

- Re-isolate and re-characterize : Obtain fresh natural samples using modern chromatographic techniques to minimize degradation artifacts .

- Publish negative results : Document failed synthesis attempts or irreproducible data to refine structural hypotheses .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.